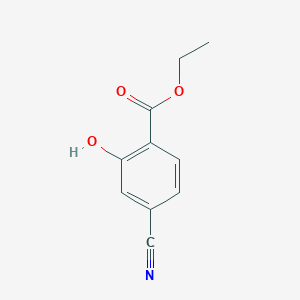

Ethyl 4-cyano-2-hydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-cyano-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFGBLYLGNETBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Organic Synthesis and Ester Chemistry

Ethyl 4-cyano-2-hydroxybenzoate holds considerable significance in the realm of organic synthesis due to its multifunctional nature. The interplay of its cyano, hydroxyl, and ester moieties allows for a diverse range of chemical transformations. The hydroxyl group can undergo etherification and esterification reactions, while the cyano group can be converted into amines, amides, or carboxylic acids through hydrolysis or reduction. The ethyl ester group itself can be saponified or transesterified, adding to the compound's synthetic utility.

In the broader context of ester chemistry, Ethyl 4-cyano-2-hydroxybenzoate is a prime example of a substituted aromatic ester. The electronic effects of the cyano and hydroxyl groups on the benzene (B151609) ring influence the reactivity of the ester group, making it an interesting subject for mechanistic studies and the development of new synthetic methodologies.

Contextualization Within Benzoic Acid Derivatives and Cyanophenyl Compounds

As a derivative of benzoic acid, Ethyl 4-cyano-2-hydroxybenzoate is part of a large and important class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Benzoic acid and its derivatives are known for their biological activities and are key components in many commercially available products.

Overview of Research Trajectories and Academic Relevance

Classical Esterification and Functionalization Pathways

The synthesis of esters, such as Ethyl 4-cyano-2-hydroxybenzoate, has traditionally been accomplished through methods like Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. wikipedia.orglibretexts.orgbyjus.com The process is reversible, and to achieve high yields, the equilibrium must be shifted towards the product. This can be done by using an excess of one reactant or by removing water as it forms, for example, through azeotropic distillation. organic-chemistry.orgtcu.edu

For hydroxybenzoic acids, including salicylic (B10762653) acid and p-hydroxybenzoic acid, esterification can be achieved by reacting them with a halocarbon in a homogenous liquid phase with a nonquaternizable tertiary amine. google.com This method aims to minimize side reactions like O-alkylation of the hydroxyl group. google.com Another approach involves the direct acylation of alcohols with carboxylic acids, which is preferred over methods using acid anhydrides or chlorides due to better atom economy and less moisture-sensitive reagents. wikipedia.org

The esterification of benzoic acid with various alcohols like ethanol (B145695), butanol, and hexanol has been studied using different catalysts, including ionic liquids and deep eutectic solvents. dergipark.org.tr For instance, the esterification of benzoic acid with ethanol produces ethyl benzoate (B1203000), which has a characteristic fruity odor. youtube.com

The mechanism of Fischer esterification involves several reversible steps:

Protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the carbonyl carbon. organic-chemistry.org

Proton transfer, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination of water to form the ester. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Phenol/Aryl Halide Systems

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org These reactions are valued for their mild conditions and tolerance of various functional groups. nobelprize.org

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a key method for creating C(sp²)-C(sp) bonds. libretexts.orgnih.gov It typically uses a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.org This reaction can be performed under mild, room-temperature conditions. wikipedia.org While the copper co-catalyst enhances reactivity, its presence can lead to homocoupling of the alkyne as a side reaction. libretexts.org Consequently, copper-free versions of the Sonogashira reaction have been developed. nih.gov

Palladium-catalyzed cyanation of aryl halides offers a route to benzonitriles. nih.gov A significant challenge in these reactions is catalyst deactivation by the cyanide ion. nih.gov To overcome this, less toxic and more manageable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been introduced as alternatives to more hazardous reagents like Zn(CN)₂. nih.govresearchgate.net The choice of palladium precursor and ligands is crucial for catalytic efficiency. nih.gov

For the synthesis of Ethyl 4-cyano-2-hydroxybenzoate, a potential pathway involves the palladium-catalyzed cyanation of an appropriate aryl halide precursor, such as Ethyl 2-hydroxy-4-iodobenzoate. These coupling reactions have been successfully applied to a wide range of substrates, including complex molecules and in the synthesis of pharmaceuticals. nih.govwikipedia.org

| Coupling Reaction | Catalyst System | Key Features |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) cocatalyst, amine base | Forms C(sp²)-C(sp) bonds under mild conditions. libretexts.orgwikipedia.org |

| Palladium-Catalyzed Cyanation | Pd catalyst (e.g., Pd(OAc)₂), cyanide source (e.g., K₄[Fe(CN)₆]) | Synthesizes benzonitriles from aryl halides. nih.govresearchgate.net |

| C-N Cross-Coupling | Pd catalyst (e.g., Pd(OAc)₂/Pd₂(dba)₃), ligand (e.g., Xantphos) | Forms C-N bonds with amides, amines, and amino acid esters. beilstein-journals.org |

| C-O Cross-Coupling | Pd(OAc)₂, ligand (e.g., Xantphos), base (e.g., K₂CO₃) | Forms C-O bonds with phenols. beilstein-journals.org |

Visible-Light-Induced Synthesis of Ester Bonds

Recent advancements in organic synthesis have focused on the use of visible light as a green and sustainable energy source. mdpi.com This approach offers an alternative to traditional methods that often require harsh conditions. mdpi.com

One such development is the visible-light-induced synthesis of O-aryl esters through the cross-dehydrogenative coupling of aldehydes with phenols. acs.org This method can proceed without an external photocatalyst or transition-metal catalyst, with the phenolate (B1203915) itself acting as a photosensitizer. acs.org The reaction is initiated by visible light irradiation, leading to the formation of an acyl radical, which then reacts to form the ester. acs.org

Another strategy involves the visible-light-promoted oxidative cross-coupling of alcohols to form esters. mdpi.com This technique also avoids the need for expensive and toxic transition-metal catalysts. mdpi.com The reactions can be carried out using either artificial light sources like blue LEDs or natural sunlight. mdpi.comrsc.org These photochemical methods are generally characterized by mild reaction conditions and operational simplicity. mdpi.com

The synthesis of sulfonic esters has also been achieved using visible light. This involves a one-pot, multicomponent reaction of arylazo sulfones, a sulfur dioxide source, and alcohols, catalyzed by a copper species. nih.gov

| Method | Reactants | Conditions | Key Advantages |

| Cross-dehydrogenative coupling | Aldehydes, Phenols | Visible light, BrCCl₃, no external photocatalyst | Self-propagating radical chain reaction. acs.org |

| Oxidative cross-coupling | Alcohols | Visible light, TCCA | Transition-metal and photocatalyst-free. mdpi.com |

| Sulfonic ester synthesis | Arylazo sulfones, Alcohols, DABSO | Visible light, CuI catalyst, HCl additive | One-pot, multicomponent reaction. nih.gov |

Biocatalytic Approaches to Chemoselective Transformations

Biocatalysis, utilizing enzymes for chemical transformations, offers high selectivity and mild reaction conditions. Lipases are particularly useful for the synthesis of esters, including those of hydroxybenzoic acids. nih.govnih.gov

Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high activity in the transesterification of methyl (hydroxy)benzoates with long-chain alcohols. nih.gov This enzymatic approach can be more efficient than direct esterification for certain substrates. nih.gov The enzyme's activity is influenced by the position of substituents on the phenyl ring of the methyl benzoate, with ortho and meta positions generally showing higher reactivity than the para position. nih.gov

Lipase-catalyzed reactions can often be performed in the absence of solvents, which is environmentally advantageous. nih.gov The chemoselectivity of lipases is a key advantage, allowing for specific transformations in multifunctional molecules. nih.gov For instance, lipases can differentiate between hydroxyl and thiol groups. nih.gov

The kinetics of lipase-catalyzed reactions are influenced by factors such as temperature, enzyme-to-reagent ratio, and the reaction medium. nih.gov While these reactions are often performed in organic solvents to favor synthesis over hydrolysis, a small amount of water is necessary for enzyme activity. nih.gov

Morita-Baylis-Hillman Reaction Schemes for Related Adducts

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an aldehyde and an activated alkene, catalyzed by a nucleophile like a tertiary amine or phosphine. imedpub.comrsc.org This reaction is highly atom-economical and produces densely functionalized molecules known as MBH adducts. imedpub.comresearchgate.net

These adducts are versatile intermediates in organic synthesis, containing multiple functional groups that allow for a variety of subsequent transformations. imedpub.comresearchgate.net The MBH reaction can be used to synthesize complex natural products and drug molecules. researchgate.netrsc.org

While not a direct route to Ethyl 4-cyano-2-hydroxybenzoate, the principles of the MBH reaction are relevant for creating structurally related compounds. For example, the reaction can be applied to aldehydes containing cyano groups or to precursors that can be converted to the desired functionalities. The reaction of an electrophile with an activated alkene generates a chiral center, making asymmetric synthesis possible. imedpub.com

Recent developments have expanded the scope of the MBH reaction, including the use of various catalysts and reaction conditions to improve efficiency and selectivity. rsc.orgorganic-chemistry.org

| Feature | Description |

| Reactants | Aldehyde (or ketone) and an activated alkene. imedpub.comorganic-chemistry.org |

| Catalyst | Typically a tertiary amine (e.g., DABCO) or a phosphine. imedpub.com |

| Product | A highly functionalized allylic alcohol (MBH adduct). researchgate.net |

| Advantages | Atom-economical, forms complex molecules from simple starting materials. imedpub.comresearchgate.net |

Strategic Derivatization from Precursor Molecules

A common and effective strategy for synthesizing complex molecules is the derivatization of readily available precursors. For Ethyl 4-cyano-2-hydroxybenzoate, a plausible precursor is a molecule already containing the ethyl ester and hydroxyl groups, such as ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate). nih.govpatsnap.comwikipedia.org

The introduction of the cyano group at the 4-position can be achieved through various methods. One of the most established is the Sandmeyer reaction. wikipedia.orgnumberanalytics.com This reaction involves the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile, such as a cyanide ion, typically using a copper(I) cyanide catalyst. byjus.comnih.gov

Start with a precursor like 4-amino-2-hydroxybenzoic acid.

Protect the carboxylic acid and hydroxyl groups if necessary.

Perform the Sandmeyer reaction to convert the amino group to a cyano group. wikipedia.orgorganic-chemistry.org

Esterify the carboxylic acid with ethanol if not already done.

This strategic approach allows for the introduction of specific functional groups in a controlled manner, leveraging well-understood and reliable chemical transformations.

Nucleophilic Substitution Reactions

The aromatic ring of Ethyl 4-cyano-2-hydroxybenzoate is subject to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally challenging for benzene (B151609) derivatives unless the ring is activated by potent electron-withdrawing groups. In this molecule, both the cyano (-CN) and the ethyl ester (-COOEt) groups are electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack. Nucleophilic acyl substitution is a primary reaction type for carboxylic acid derivatives, proceeding through an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The rate of this reaction is influenced by factors that make the carbonyl group more reactive towards nucleophiles. libretexts.org

The reactivity towards nucleophiles follows a general order where more polarized acyl compounds are more reactive. libretexts.org For instance, acid chlorides react readily with carboxylates to form anhydrides. masterorganicchemistry.com While the hydroxyl group is an ortho, para-director and generally an activator for electrophilic substitution, its role in nucleophilic substitution is more complex. It can participate in directing the incoming nucleophile and its phenoxide form is a strong activating group.

The cyano group itself can undergo nucleophilic substitution, although this is less common on an aromatic ring unless under specific conditions or with particularly strong nucleophiles. More typically, the cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

Oxidative Esterification Processes

Oxidative esterification is a process that can be relevant to the synthesis of Ethyl 4-cyano-2-hydroxybenzoate from precursor aldehydes. For example, a related process involves the oxidative esterification of benzaldehyde (B42025) using a catalyst like Na₄PMo₁₁VO₄₀ with hydrogen peroxide in ethanol. rsc.org The proposed mechanism involves the catalyst forming a peroxidated intermediate that oxidizes the aldehyde to a carboxylic acid (benzoic acid). rsc.org This is followed by an in-situ, catalyst-mediated esterification between the newly formed benzoic acid and the alcohol solvent to yield the final ester. rsc.org

A plausible synthetic pathway for Ethyl 4-cyano-2-hydroxybenzoate could start from 4-cyano-2-hydroxybenzaldehyde. The reaction would proceed via the following steps:

Oxidation of the aldehyde group to a carboxylic acid.

Esterification of the resulting 4-cyano-2-hydroxybenzoic acid with ethanol.

Detailed studies on other complex molecules have shown that oxidative esterification can be accompanied by other reactions. For instance, the reaction of a steroidal aldehyde with potassium cyanide and manganese dioxide in methanol (B129727) led to a mixture of products from oxidative esterification and side-chain cleavage. nih.gov This highlights the complexity of such reactions and the potential for multiple reaction pathways depending on the specific reagents and conditions employed. nih.gov

Intramolecular Hydrogen Bonding Influences on Reactivity

A defining structural feature of Ethyl 4-cyano-2-hydroxybenzoate is the presence of a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the ethyl ester group. This is a characteristic feature of 2-hydroxybenzoates (salicylates). This interaction significantly influences the molecule's conformation and chemical properties.

Interaction Kinetics with Specific Chemical Reagents

Direct kinetic studies on Ethyl 4-cyano-2-hydroxybenzoate are not extensively reported; however, the kinetics of related substituted phenyl benzoates provide significant insight. The hydrolysis of benzoates is a well-studied reaction, with kinetics that are highly dependent on the substituents on both the benzoyl and the aryloxy moieties.

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have been performed at various temperatures. rsc.org The reaction rates are typically determined spectrophotometrically and are found to be second-order. The influence of substituents is often analyzed using the Hammett equation, which correlates reaction rates with substituent constants (σ). For ortho-substituted benzoates, modified equations are used to account for steric effects in addition to electronic (inductive and resonance) effects. rsc.org

For example, the alkaline hydrolysis of a series of substituted phenyl benzoates in aqueous tetra-n-butylammonium bromide (Bu₄NBr) was studied, yielding the following type of data:

Table 1: Rate Constants for Alkaline Hydrolysis of Selected Phenyl Benzoates at 25°C This table is representative of kinetic data for related compounds and is intended for illustrative purposes.

| Substituent (X) in C₆H₅CO₂C₆H₄–X | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |

|---|---|

| H | 0.035 |

| 3-Cl | 0.215 |

| 4-NO₂ | 2.36 |

| 2-Cl | 0.098 |

The data illustrate that electron-withdrawing groups (like -Cl and -NO₂) increase the rate of hydrolysis by stabilizing the negative charge in the transition state of the reaction. The cyano group in the 4-position of Ethyl 4-cyano-2-hydroxybenzoate is strongly electron-withdrawing and would be expected to significantly increase the rate of nucleophilic attack at the ester carbonyl, such as in hydrolysis, compared to an unsubstituted benzoate. However, the ortho-hydroxyl group, through its intramolecular hydrogen bond, introduces steric hindrance and electronic effects that would also modulate this rate.

Thermal Decomposition Pathways and Stability Analysis

The stability of Ethyl 4-cyano-2-hydroxybenzoate is influenced by temperature, pH, and the presence of other chemical agents. Information on the closely related compound, ethylparaben (B1671687) (Ethyl 4-hydroxybenzoate), provides a strong basis for understanding its stability. atamanchemicals.comchemicalbook.com

Aqueous solutions of ethylparaben are stable at a pH range of 3 to 6 and can even be sterilized by autoclaving without significant decomposition. atamanchemicals.comchemicalbook.com However, at pH values of 8 or higher, the ester is subject to rapid hydrolysis. atamanchemicals.comchemicalbook.com It is expected that Ethyl 4-cyano-2-hydroxybenzoate would exhibit similar pH-dependent stability, with the ester linkage being susceptible to hydrolysis under alkaline conditions to yield 4-cyano-2-hydroxybenzoic acid and ethanol.

When heated to decomposition, aromatic esters like ethylparaben emit acrid smoke and fumes. nih.gov The thermal decomposition of Ethyl 4-cyano-2-hydroxybenzoate would likely proceed through the cleavage of the ester bond and potentially involve reactions of the cyano and hydroxyl groups at higher temperatures. The presence of the cyano group might introduce additional decomposition pathways, such as dimerization or polymerization reactions at elevated temperatures. The compound is generally stable when stored in a well-closed container in a cool, dry place. atamanchemicals.com

Table 2: Stability Profile of Ethylparaben (as an analogue for Ethyl 4-cyano-2-hydroxybenzoate) Data based on the stability of Ethyl 4-hydroxybenzoate.

| Condition | Stability/Reactivity | Reference |

|---|---|---|

| pH 3-6 (aqueous) | Stable, can be autoclaved | atamanchemicals.comchemicalbook.com |

| pH ≥ 8 (aqueous) | Rapid hydrolysis | atamanchemicals.comchemicalbook.com |

| High Temperature | Decomposes, emitting acrid fumes | nih.gov |

| Presence of Iron | Discoloration | atamanchemicals.com |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Ethyl 4 Cyano 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of ethyl 4-cyano-2-hydroxybenzoate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The ethoxy group protons give rise to a quartet and a triplet, characteristic of an ethyl group, in the upfield region. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.83-7.85 | Multiplet | |

| Aromatic-H | 7.62-7.64 | Multiplet | |

| Aromatic-H | 7.34-7.38 | Multiplet | |

| Aromatic-H | 7.12-7.16 | Multiplet | |

| Aromatic-H | 6.96-6.98 | Multiplet | |

| -OCH₂CH₃ | 4.38 | Quartet | 7.1 |

| -OCH₂CH₃ | 1.41 | Triplet | 7.2 |

| -OH | 10.9 | Singlet |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In ethyl 4-cyano-2-hydroxybenzoate, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons, the nitrile carbon, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. docbrown.info

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~165-170 |

| C-OH (Aromatic) | ~160 |

| C-CN (Aromatic) | ~100-110 |

| C (Aromatic) | ~115-135 |

| C≡N | ~118 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to further elucidate the structure of ethyl 4-cyano-2-hydroxybenzoate.

COSY spectra establish proton-proton coupling correlations, helping to identify adjacent protons. For instance, a cross-peak between the quartet of the methylene (B1212753) protons and the triplet of the methyl protons of the ethyl group would confirm their connectivity.

NOESY spectra reveal through-space interactions between protons that are close in proximity, providing insights into the three-dimensional structure of the molecule.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Content

Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against an internal standard of known concentration, the absolute quantity of ethyl 4-cyano-2-hydroxybenzoate in a sample can be accurately determined. This technique is valued for its high precision and direct traceability to the International System of Units (SI).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like ethyl 4-cyano-2-hydroxybenzoate. In positive ion mode, the molecule typically forms a protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the compound. Fragmentation of the parent ion in the mass spectrometer can provide further structural information. For instance, the loss of an ethyl group or the cleavage of the ester bond can be observed. massbank.eu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact elemental composition of a molecule by providing a highly accurate mass measurement. For ethyl 4-cyano-2-hydroxybenzoate, with a molecular formula of C₁₀H₉NO₃, the expected monoisotopic mass is 191.05824. sigmaaldrich.com HRMS analysis would confirm this precise mass, thereby verifying the elemental formula and distinguishing it from other isomers or compounds with the same nominal mass. This technique is crucial for confirming the identity of the synthesized compound and for analyzing its metabolites in various studies. researchgate.net

Table 1: Elemental and Mass Information for Ethyl 4-cyano-2-hydroxybenzoate

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.19 g/mol sigmaaldrich.com |

| Exact Mass | 191.05824 Da |

This table provides the fundamental elemental and mass characteristics of the title compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed insights into its functional groups and bonding arrangements.

The FT-IR spectrum of ethyl 4-cyano-2-hydroxybenzoate displays characteristic absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. The presence of a hydroxyl (-OH) group, a cyano (-C≡N) group, a carbonyl (C=O) group of the ester, and the aromatic ring system can all be identified. researchgate.net

The O-H stretching vibration typically appears as a broad band in the region of 3500-3200 cm⁻¹, with its broadness indicating hydrogen bonding. farmaceut.org The sharp and intense absorption band for the cyano group (C≡N) stretch is expected in the range of 2270-2210 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the ester functional group is characteristically strong and appears around 1739-1680 cm⁻¹. researchgate.netdocbrown.info Aromatic C-H stretching vibrations are generally observed between 3100-3000 cm⁻¹, while C=C stretching vibrations within the benzene ring give rise to peaks in the 1600-1450 cm⁻¹ region. rasayanjournal.co.in The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations. docbrown.infomsu.edu

Table 2: Key FT-IR Vibrational Frequencies for Ethyl 4-cyano-2-hydroxybenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Cyano (-C≡N) | C≡N Stretch | 2270 - 2210 |

| Ester (C=O) | C=O Stretch | 1739 - 1680 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

This table summarizes the principal infrared absorption bands for the key functional groups present in the molecule.

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of ethyl 4-cyano-2-hydroxybenzoate is characterized by absorption bands resulting from π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl and cyano functional groups. The presence of a conjugated system, involving the benzene ring, the carbonyl group, and the cyano group, influences the position and intensity of these absorption maxima (λ_max). shimadzu.com Generally, compounds with larger conjugated systems exhibit absorption peaks at longer wavelengths. shimadzu.com The hydroxyl and ester groups attached to the benzene ring also affect the electronic structure and thus the absorption profile. shimadzu.com For similar aromatic esters, absorption maxima are typically observed in the ultraviolet region. For instance, ethyl 4-aminobenzoate (B8803810) shows absorption peaks around 300 nm. researchgate.net The specific solvent used can also influence the λ_max values due to solvatochromic effects.

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Computational Chemistry and Quantum Mechanical Investigations of Ethyl 4 Cyano 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For Ethyl 4-cyano-2-hydroxybenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry to its lowest energy state.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. While specific DFT studies on Ethyl 4-cyano-2-hydroxybenzoate are not abundant in the literature, extensive research on related compounds like salicylic (B10762653) acid and other substituted benzoic acids has been performed. researchgate.netnih.gov These studies confirm that DFT methods can accurately predict the planar structure of the benzene (B151609) ring and the conformational preferences of the ester and hydroxyl groups. The cyano group, being a strong electron-withdrawing group, is expected to significantly influence the electron distribution within the aromatic ring. DFT calculations are foundational for further analyses, including molecular orbital and spectroscopic investigations. nih.govepa.gov

Molecular Orbital Analysis: HOMO-LUMO Energies and Frontiers

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For Ethyl 4-cyano-2-hydroxybenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be concentrated around the electron-withdrawing cyano and ester groups. The presence of the cyano group generally lowers both HOMO and LUMO energy levels and can lead to a narrowing of the energy gap, which often correlates with increased reactivity. acs.org A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, influencing the molecule's electronic transitions and UV-Vis absorption properties. youtube.comumich.edu

Table 1: Illustrative Frontier Orbital Energies for a Related Aromatic System (Note: Data is illustrative for a substituted aromatic compound and not specific to Ethyl 4-cyano-2-hydroxybenzoate)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.75 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.86 |

This data illustrates the typical energy values obtained from DFT calculations, which are critical for predicting chemical behavior. nih.govumich.edu

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orglibretexts.org The map is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes areas of low electron density (positive potential, prone to nucleophilic attack). youtube.com Green and yellow areas represent regions with near-zero or neutral potential. researchgate.net

In an MEP map of Ethyl 4-cyano-2-hydroxybenzoate, the most negative potential (red) would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the cyano group, highlighting these as the primary sites for electrophilic interaction. researchgate.netnih.gov The most positive potential (blue) would be located around the hydroxyl hydrogen and the hydrogens of the aromatic ring, indicating their susceptibility to nucleophilic attack. researchgate.net Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and the molecule's binding behavior with biological targets. researchgate.netlibretexts.org

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. For Ethyl 4-cyano-2-hydroxybenzoate, key predicted vibrational modes would include the O-H stretching of the hydroxyl group (often broadened due to hydrogen bonding), the C=O stretching of the ester, the C≡N stretching of the cyano group, and various C-H and C=C stretching and bending modes of the aromatic ring. Comparing calculated frequencies with experimental FT-IR data helps in the precise assignment of spectral bands. farmaceut.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For Ethyl 4-cyano-2-hydroxybenzoate, the calculations would predict a downfield shift for the phenolic proton due to intramolecular hydrogen bonding. The aromatic protons and carbons would show distinct shifts influenced by the electronic effects of the hydroxyl, cyano, and ethyl ester substituents. These theoretical spectra serve as a powerful tool for structural elucidation when compared with experimental NMR data. farmaceut.orgnih.govnih.gov

Table 2: Experimental ¹³C NMR Chemical Shifts for the Structurally Similar Ethyl Salicylate (B1505791)

| Atom | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| C=O | 170.22 |

| C-O (ring) | 161.80 |

| C (aromatic) | 135.54 |

| C (aromatic) | 129.93 |

| C (aromatic) | 119.04 |

| C-CO (ring) | 117.55 |

| C (aromatic) | 112.66 |

| -O-CH₂- | 61.39 |

| -CH₃ | 14.16 |

Source: PubChem CID 8365 nih.gov

Theoretical Thermochemistry and Energetic Behavior in Solvent Media

Computational thermochemistry allows for the prediction of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. nih.gov These calculations are vital for understanding the stability and energetic behavior of Ethyl 4-cyano-2-hydroxybenzoate.

The energetic effects of the strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the ester are a key feature. This interaction significantly stabilizes the molecule. acs.org Furthermore, computational models like the Polarizable Continuum Model (PCM) can be used to simulate the behavior of the molecule in different solvent media. These models account for the solute-solvent interactions, providing insights into how properties like conformational equilibrium and reaction energetics change in solution. The solubility and stability of the compound in various solvents can be predicted by calculating the solvation free energy.

Modeling of Reaction Mechanisms and Transition States

Quantum mechanical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. researchgate.net This involves identifying reactants, products, intermediates, and, most importantly, transition states. For reactions involving Ethyl 4-cyano-2-hydroxybenzoate, such as electrophilic aromatic substitution or reactions at the cyano or ester groups, computational modeling can determine the activation energies and reaction pathways. acs.org

For instance, in a potential hydroxylation reaction, DFT could be used to model the approach of an electrophile, the formation of the sigma complex (intermediate), and the subsequent deprotonation to yield the final product. nih.gov By calculating the energy of the transition state, the reaction rate can be estimated, providing a detailed, atomistic understanding of the transformation. copernicus.org

Investigation of Intramolecular Hydrogen Bonding Effects

The intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the ester group is a defining structural feature of Ethyl 4-cyano-2-hydroxybenzoate, similar to its parent compound, ethyl salicylate. acs.org This interaction locks the molecule into a planar, six-membered ring-like conformation.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of this hydrogen bond. NBO analysis examines the delocalization of electron density from the lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond. researchgate.net The strength of this interaction can be estimated computationally and is known to be significant, on the order of several kcal/mol. osti.gov This hydrogen bond has a profound effect on the molecule's properties: it increases its lipophilicity, affects its acidity, and influences its spectroscopic signatures, such as the downfield shift of the phenolic proton in ¹H NMR and the red-shift of the C=O stretching frequency in the IR spectrum. nih.govnih.gov

Advanced Applications of Ethyl 4 Cyano 2 Hydroxybenzoate in Chemical Sciences

Utility as Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups makes Ethyl 4-cyano-2-hydroxybenzoate a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a variety of nitrogen-containing heterocycles. The hydroxyl group can be alkylated or acylated, and the ethyl ester can be hydrolyzed or transesterified, offering numerous pathways for molecular elaboration.

While direct literature on the use of Ethyl 4-cyano-2-hydroxybenzoate is emerging, the utility of structurally similar compounds is well-documented. For instance, related intermediates like ethyl 2-cyano-4,4-diethoxybutanoate are pivotal in the multi-step synthesis of key pharmaceutical ingredients such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com In one patented method, this related cyano ester undergoes cyclization with formamidine (B1211174) to construct the pyrimidine (B1678525) core of the molecule. google.com Similarly, the enzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate highlights the importance of cyano-containing esters in accessing chiral building blocks for drug synthesis. google.com The reactivity demonstrated by these related compounds underscores the potential of Ethyl 4-cyano-2-hydroxybenzoate as a versatile scaffold for the construction of biologically active compounds.

Table 1: Key Intermediates in Pharmaceutical Synthesis

| Compound | Application | Reference |

|---|---|---|

| Ethyl 2-cyano-4,4-diethoxybutanoate | Intermediate for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | google.com |

Applications in Materials Science and Liquid Crystal Research

In the realm of materials science, the rigid aromatic core and the polar cyano group of Ethyl 4-cyano-2-hydroxybenzoate make it an attractive candidate for the design of liquid crystals. The cyano group, with its large dipole moment, is a common feature in liquid crystalline materials, as it promotes the intermolecular interactions necessary for the formation of ordered mesophases.

Research into cyanostilbene derivatives and other cyano-terminated phenyl benzoate (B1203000) moieties has demonstrated the critical role of the cyano group in inducing and stabilizing liquid crystalline phases. mdpi.comnih.gov For example, block copolymers containing cyano-terminated phenyl benzoate side chains have been shown to self-assemble into well-defined microphase-separated structures, such as hexagonal cylinders. mdpi.com These ordered structures are of great interest for applications in microfabrication and as templates for creating nanostructured materials. mdpi.com The synthesis of V-shaped liquid crystals based on benzoate structures further illustrates the versatility of this class of compounds in creating materials with specific mesomorphic behaviors. researchgate.net Although direct studies on liquid crystals derived from Ethyl 4-cyano-2-hydroxybenzoate are not yet prevalent, its structural similarity to established mesogens suggests a strong potential for its use in developing new liquid crystalline materials with tailored properties.

Development as Biochemical Probes for Enzyme Activity

The development of fluorescent probes for detecting and quantifying biological molecules and enzyme activities is a rapidly advancing field. mdpi.com Small molecules that exhibit changes in their fluorescence properties upon interaction with a specific analyte are invaluable tools for bioimaging and diagnostics. mdpi.com The inherent fluorescence potential of aromatic cyano compounds makes them promising candidates for the design of such probes.

For example, a turn-on fluorescent probe based on ethyl cyanoacetate (B8463686) has been successfully developed for the detection of hydrazine (B178648), a toxic and environmentally relevant molecule. rsc.org The probe's design leverages the reaction between the cyanoacetate moiety and hydrazine to induce a significant change in fluorescence, enabling sensitive detection. rsc.org While epicocconone (B1671485) is a natural fluorescent compound, its use as a biochemical probe can be limited by factors like low quantum yield, a challenge that synthetic analogues can overcome. mdpi.com The structural framework of Ethyl 4-cyano-2-hydroxybenzoate, containing both a potential fluorophore and reactive handles (hydroxyl and ester groups) for attaching recognition motifs, makes it an excellent starting point for the rational design of novel fluorescent probes for various enzymatic or cellular targets.

Role in Polymer Chemistry and Industrial Chemical Production

The bifunctional nature of Ethyl 4-cyano-2-hydroxybenzoate, possessing both a hydroxyl group and a reactive ester/cyano functionality, allows it to be incorporated into polymer backbones or as a pendant group. This can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or the introduction of a reactive site for further modification.

The synthesis of poly(ether esters) from α-cyano-4-hydroxycinnamic acid demonstrates the utility of molecules with similar functionalities as monomers in polycondensation reactions. researchgate.net These polymers have shown interesting biological activities, highlighting the potential of incorporating such functional units into macromolecules. researchgate.net From an industrial perspective, the efficient and scalable production of key chemical intermediates is crucial. Patented manufacturing processes for compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine detail the industrial-scale reactions of related cyano-esters, emphasizing the economic and ecological advantages of optimized synthetic routes. google.com The potential for Ethyl 4-cyano-2-hydroxybenzoate to serve as a monomer or a key intermediate in industrial processes is therefore significant, driven by the demand for advanced polymers and high-value chemical products.

Optical Properties and Potential as Optical Filters or Fluorescent Materials

Aromatic compounds containing cyano groups are known to exhibit interesting photophysical properties, including fluorescence. The cyano group can act as an electron-withdrawing group, influencing the electronic transitions within the molecule and potentially leading to strong light emission.

Studies on cyanostilbene-based liquid crystals have revealed their aggregation-induced emission (AIE) properties, where the molecules become highly fluorescent in the aggregated or solid state. nih.gov This phenomenon is highly desirable for applications in solid-state lighting and displays. The emission wavelengths of these materials can be tuned by modifying the molecular structure, with some amide-containing cyanostilbene derivatives showing emission in the orange-red region of the spectrum. nih.gov Given its conjugated aromatic system and the presence of the cyano group, Ethyl 4-cyano-2-hydroxybenzoate is expected to possess inherent fluorescence. Further derivatization could enhance its quantum yield and tune its emission characteristics, opening up possibilities for its use as a fluorescent material or as a component in optical filters.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethyl 4-cyano-2-hydroxybenzoate |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

| Ethyl 2-cyano-4,4-diethoxybutanoate |

| Ethyl (R)-4-cyano-3-hydroxybutanoate |

| Cyanostilbene |

| 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate |

| Ethyl cyanoacetate |

| Hydrazine |

| Epicocconone |

Structure Activity Relationship Sar Studies of Ethyl 4 Cyano 2 Hydroxybenzoate Derivatives

Impact of Substituent Variation on Chemical Reactivity

The chemical reactivity of the ethyl 4-cyano-2-hydroxybenzoate scaffold is highly dependent on the nature and position of its substituents. The core structure contains several reactive sites, including the phenolic hydroxyl group, the cyano group, and the aromatic ring itself, which are all susceptible to electronic and steric effects imposed by various functional groups.

The hydroxyl and cyano groups are key determinants of the molecule's reactivity. The electron-withdrawing nature of the cyano group, for instance, can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. Conversely, the introduction of electron-donating groups at different positions on the benzene (B151609) ring can modulate this reactivity. For example, the presence of an amino group, as seen in ethyl 4-amino-5-cyano-2-hydroxybenzoate, can significantly alter the electron density distribution across the molecule, thereby affecting its reactivity in various chemical transformations. nih.gov

Systematic studies involving the variation of substituents on the aromatic ring have provided a deeper understanding of these effects. The introduction of different alkyl or aryl groups, halogens, or other functional moieties can fine-tune the electronic properties and steric hindrance around the reactive centers. This allows for the controlled synthesis of a diverse library of derivatives with tailored chemical reactivity, paving the way for their application in various synthetic and medicinal chemistry programs.

A representative set of these variations and their observed impact on reactivity is summarized in the interactive table below.

| Substituent Position | Substituent Type | Observed Impact on Reactivity |

| 4 | Amino (-NH2) | Increases electron density on the aromatic ring, potentially enhancing susceptibility to electrophilic attack at certain positions. nih.gov |

| 5 | Varies | Modifications at this position can influence the electronic environment of the adjacent cyano group, affecting its reactivity. |

| - | Alkyl chains | Can alter solubility and steric accessibility of the reactive sites. |

| - | Halogens | Introduce inductive electron-withdrawing effects, which can impact the acidity of the hydroxyl group. |

Correlation between Structural Modifications and Mechanistic Biological Effects

The biological activity of ethyl 4-cyano-2-hydroxybenzoate derivatives is intrinsically linked to their structural features. SAR studies have been instrumental in elucidating how specific modifications to the parent compound translate into particular biological effects. The core scaffold has been identified as a versatile starting point for the development of agents targeting a range of biological processes.

The interplay between the hydroxyl, cyano, and ester functionalities is critical for the initial biological profile. Alterations to any of these groups can lead to significant changes in activity. For instance, the modification of the ester group can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the introduction of various substituents onto the aromatic ring has been shown to modulate the biological efficacy and selectivity of these derivatives. The size, shape, and electronic nature of these substituents can dictate how the molecule interacts with its biological target. This includes influencing binding affinity, target specificity, and the mechanism of action. Researchers have systematically explored these relationships to optimize the therapeutic potential of this class of compounds.

The following interactive table details how specific structural changes correlate with observed biological effects.

| Structural Modification | Biological Effect |

| Ester Group Variation | Affects pharmacokinetic properties (ADME). |

| Aromatic Ring Substitution | Modulates binding affinity and target specificity. |

| Hydroxyl Group Modification | Can impact hydrogen bonding interactions with biological targets. |

| Cyano Group Alteration | May influence the electronic and steric profile, affecting target engagement. |

Influence of Stereochemical Features on Reaction Outcomes

While the core structure of ethyl 4-cyano-2-hydroxybenzoate is planar, the introduction of chiral centers through substitution can give rise to stereoisomers. The stereochemical configuration of these derivatives can have a profound impact on their chemical reactivity and, consequently, their biological activity.

In asymmetric synthesis, the use of chiral auxiliaries or catalysts can lead to the selective formation of one enantiomer or diastereomer over another. The spatial arrangement of atoms in these stereoisomers can dictate the accessibility of reagents to the reactive sites, thereby influencing the outcome and efficiency of chemical reactions. For example, a bulky substituent with a specific stereochemistry might shield one face of the molecule, directing an incoming reagent to the opposite face.

From a biological perspective, stereochemistry is often a critical determinant of a molecule's interaction with chiral biological macromolecules such as enzymes and receptors. Different enantiomers of a chiral derivative can exhibit vastly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. This principle of stereoselectivity is a cornerstone of modern drug design and development.

The study of the stereochemical aspects of ethyl 4-cyano-2-hydroxybenzoate derivatives, therefore, provides crucial information for the synthesis of stereochemically pure compounds with optimized and specific biological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.